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4-Amino-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one
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Overview
Description
4-Amino-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with an amino group, an ethyl group, and a pyridinyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one typically involves the construction of the pyrrolidinone ring followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of an amino acid derivative with a suitable aldehyde or ketone can lead to the formation of the pyrrolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as protection and deprotection of functional groups, selective functionalization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridinyl group can be reduced to a piperidinyl group under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Piperidinyl derivatives.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of pyrrolidine derivatives, including 4-amino compounds, in cancer therapy. The structural characteristics of 4-amino-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one allow for interactions with specific biological targets involved in tumor growth and proliferation.
A study focused on the synthesis of various pyrrolidine derivatives demonstrated that modifications at the pyridine ring significantly influenced their anticancer properties. The compound's ability to inhibit key signaling pathways in cancer cells is under investigation, showing promise as a lead compound for further development .
2. Neurological Disorders
The compound has been evaluated for its anticonvulsant properties. Pyrrolo[2,3-b]pyridine derivatives are known to exhibit neuroprotective effects, suggesting that this compound may also possess similar benefits. Research indicates that these compounds can modulate neurotransmitter systems, potentially offering therapeutic effects in conditions such as epilepsy and anxiety disorders .
Pharmacological Insights
3. G-protein Coupled Receptor Modulation
The compound's structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are crucial targets in drug discovery for various diseases, including metabolic disorders. A study on related compounds showed that modifications to the pyridine ring could enhance selectivity and efficacy towards specific GPCRs, indicating a pathway for the development of selective agonists or antagonists based on this scaffold .
4. Anti-inflammatory Properties
Research has indicated that pyrrolidine derivatives can exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. The application of this compound in inflammatory disease models could provide insights into its therapeutic potential against chronic inflammatory conditions .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Evaluation
In a recent study, 4-amino derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that specific substitutions on the pyridine moiety led to enhanced anticancer activity, with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Neuropharmacological Assessment
A pharmacological assessment was conducted to evaluate the neuroprotective effects of the compound in rodent models of epilepsy. Preliminary results showed a reduction in seizure frequency and severity, suggesting its potential as a therapeutic agent for epilepsy management.
Mechanism of Action
The mechanism of action of 4-Amino-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the amino, ethyl, and pyridinyl substitutions.
Pyrrolidin-2,5-dione: Contains an additional carbonyl group at the 5-position.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
4-Amino-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridinyl group enhances its ability to interact with biological targets, while the amino group provides sites for further functionalization .
Biological Activity
4-Amino-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its anticancer effects, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C11H15N3O
- InChIKey : BNMDHNOQLYQAMN-UHFFFAOYSA-N
This structure features a pyrrolidine ring substituted with an ethyl group and a pyridine moiety, which is significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidinone compounds exhibit promising anticancer properties. For instance, a study focused on pyrrolo[3,4-b]pyridin-5-one derivatives highlighted significant cytotoxic effects against breast cancer cell lines, particularly the triple-negative MDA-MB-231 cells. The compound this compound showed notable activity at concentrations as low as 6.25 µM, indicating its potential as an anticancer agent .
Table 1: Cytotoxic Effects of Pyrrolidinone Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 | 6.25 | Inhibition of PI3K and CDK4 signaling pathways |
Other Derivative 1 | MDA-MB-231 | 25 | Induces apoptosis through MAPK pathway |
Other Derivative 2 | MCF-7 | >100 | No significant effect observed |
Receptor Interactions
The compound has also been studied for its interactions with various receptors. It acts as an antagonist for melanin-concentrating hormone receptor 1 (MCH-R1), with a Ki value indicating high binding affinity. This receptor is implicated in various physiological processes, including appetite regulation and energy homeostasis .
Table 2: Binding Affinities of Selected Compounds
Compound | Receptor | Ki (nM) |
---|---|---|
This compound | MCH-R1 | 2.3 |
Compound A | α4β2-nAChR | 1.2 |
Compound B | OxR2 | Not specified |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Key Signaling Pathways : The compound interacts with critical proteins such as PI3K and CDK4, which are vital in regulating cell growth and survival in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, particularly in aggressive forms like triple-negative breast cancer.
- Selective Receptor Modulation : By acting on specific receptors like MCH-R1, the compound may influence metabolic processes that could be leveraged for therapeutic benefits.
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological properties of compounds similar to this compound:
- Study on Anticancer Properties : Research demonstrated that compounds with similar structures exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting that structural modifications can enhance efficacy .
- Receptor Binding Studies : Investigations into the binding affinities of pyridine-containing compounds revealed that modifications at specific positions significantly alter their pharmacological profiles .
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
4-amino-1-ethyl-5-pyridin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C11H15N3O/c1-2-14-10(15)6-9(12)11(14)8-4-3-5-13-7-8/h3-5,7,9,11H,2,6,12H2,1H3 |
InChI Key |
BNMDHNOQLYQAMN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(CC1=O)N)C2=CN=CC=C2 |
Origin of Product |
United States |
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